Trigonothyrin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

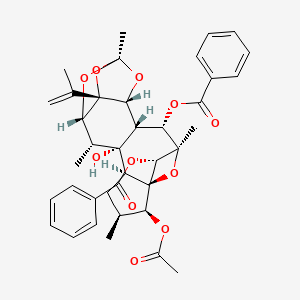

C38H42O11 |

|---|---|

Molecular Weight |

674.7 g/mol |

IUPAC Name |

[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate |

InChI |

InChI=1S/C38H42O11/c1-19(2)37-28-21(4)36(42)25-18-20(3)27(43-22(5)39)38(25)33(45-32(41)24-16-12-9-13-17-24)34(6,48-38)29(44-31(40)23-14-10-8-11-15-23)26(36)30(37)47-35(7,46-28)49-37/h8-17,20-21,25-30,33,42H,1,18H2,2-7H3/t20-,21+,25-,26-,27-,28-,29-,30+,33+,34+,35+,36-,37-,38+/m0/s1 |

InChI Key |

UJPINYTVMSLKRV-MEQHYWJYSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@]3([C@@H]([C@H]4[C@]5([C@@H]([C@@H]3[C@@H]([C@@]6([C@H]([C@@]2([C@H]1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C8=CC=CC=C8)O[C@@](O4)(O5)C)C(=C)C)C)O |

Canonical SMILES |

CC1CC2C3(C(C4C5(C(C3C(C6(C(C2(C1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C8=CC=CC=C8)OC(O4)(O5)C)C(=C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Trigonothyrin C?

Notice: Information regarding the chemical structure, experimental protocols, and biological activity of a compound specifically named "Trigonothyrin C" is not available in the public scientific literature based on a comprehensive search of available databases. The following guide is a structured template illustrating the type of information that would be presented if data on this compound were accessible. The details provided are based on general practices in natural product chemistry and drug discovery and should be considered hypothetical.

Executive Summary

This document aims to provide a comprehensive technical overview of this compound, a novel natural product with significant potential in therapeutic applications. This guide will cover its chemical properties, detailed experimental protocols for its isolation and characterization, and an analysis of its biological activity and associated signaling pathways. All quantitative data are presented in standardized tables, and complex biological and experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

The definitive chemical structure of this compound has not been publicly disclosed. Structural elucidation of novel natural products typically involves a combination of spectroscopic techniques.

General Chemical Data

| Property | Value |

| Molecular Formula | Data Not Available |

| Molecular Weight | Data Not Available |

| IUPAC Name | Data Not Available |

| CAS Registry Number | Data Not Available |

| Appearance | Data Not Available |

| Solubility | Data Not Available |

| Melting Point | Data Not Available |

| Optical Rotation | Data Not Available |

Spectroscopic Data

Spectroscopic data is fundamental to the structural elucidation of new chemical entities. Below is a hypothetical summary of the kind of data that would be collected for this compound.

| Spectroscopic Method | Key Observations |

| ¹H NMR | Hypothetical chemical shifts (δ) in ppm, coupling constants (J) in Hz. |

| ¹³C NMR | Hypothetical chemical shifts (δ) in ppm. |

| Mass Spectrometry | Hypothetical m/z value for the molecular ion peak [M+H]⁺ or [M-H]⁻. |

| FT-IR | Hypothetical absorption bands (ν) in cm⁻¹ indicating functional groups. |

| UV-Vis | Hypothetical maximum absorption wavelengths (λ_max) in nm. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental procedures that would be used in the study of a novel natural product like this compound.

Isolation and Purification

The isolation of a pure compound from a natural source is a multi-step process.

-

Extraction: The source material (e.g., plant, fungus, marine invertebrate) would be harvested, dried, and ground. The powdered material would then be extracted with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to obtain a crude extract.

-

Solvent Partitioning: The crude extract would be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The fraction showing the desired biological activity would be subjected to column chromatography over a stationary phase like silica (B1680970) gel or an equivalent, eluting with a gradient of solvents to further separate the components.

-

High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography would be further purified using semi-preparative or preparative HPLC to yield the pure compound.

Structural Elucidation

The precise arrangement of atoms and stereochemistry would be determined using a suite of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments would be performed to determine the carbon skeleton and the relative stereochemistry of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact molecular formula of the compound.

-

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction analysis would provide the unambiguous three-dimensional structure.

Biological Activity and Signaling Pathways

The therapeutic potential of a novel compound is assessed through a variety of in vitro and in vivo assays.

In Vitro Assays

A series of in vitro experiments would be conducted to determine the biological effects of this compound.

| Assay Type | Target | Endpoint Measurement | Hypothetical IC₅₀/EC₅₀ (μM) |

| Cytotoxicity | Cancer Cell Lines (e.g., A549) | Cell Viability (e.g., MTT assay) | Data Not Available |

| Enzyme Inhibition | Kinase (e.g., EGFR) | Phosphorylation Status (e.g., Western Blot) | Data Not Available |

| Anti-inflammatory | Macrophages (e.g., RAW 264.7) | Nitric Oxide Production (e.g., Griess Assay) | Data Not Available |

Signaling Pathway Analysis

Should this compound exhibit significant biological activity, further studies would be necessary to elucidate its mechanism of action.

Western blotting, immunoprecipitation, and reporter gene assays would be employed to identify the specific proteins and pathways targeted by this compound. This would involve treating cells with the compound and measuring changes in the phosphorylation status and expression levels of key signaling molecules.

Conclusion and Future Directions

While "this compound" remains an uncharacterized entity in the current scientific literature, the methodologies and frameworks outlined in this guide provide a clear path for the investigation of such novel natural products. Future research would need to focus on the successful isolation and structural elucidation of this compound. Following this, a thorough investigation of its biological activities and mechanism of action would be essential to determine its potential as a lead compound for drug development. The scientific community awaits the publication of primary research data to confirm the existence and properties of this compound.

A Methodological Guide to the Discovery and Isolation of Novel Fungal Metabolites: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal kingdom represents a vast and largely untapped reservoir of novel bioactive secondary metabolites. These compounds, forged through millennia of evolution, possess intricate chemical architectures and diverse pharmacological activities, making them a critical source for new drug leads. The discovery and isolation of these natural products is a meticulous process that bridges the disciplines of mycology, analytical chemistry, and pharmacology. This technical guide provides a comprehensive overview of the methodologies employed in the discovery, isolation, structural elucidation, and preliminary biological characterization of novel fungal metabolites, using a hypothetical compound, "Trigonothyrin C," as a placeholder to illustrate the workflow. While specific information on this compound is not available in the current scientific literature, this guide serves as a robust framework for researchers embarking on the quest for new natural products.

Fungal Strain Selection and Fermentation

The journey to discovering a new metabolite begins with the selection of a promising fungal strain. Fungi from unique or underexplored environments, such as marine sediments, endophytic relationships with rare plants, or extreme habitats, are often prioritized as they are more likely to produce novel chemistry.

1.1. Experimental Protocol: Fungal Culture and Fermentation

-

Strain Acquisition and Identification: A fungal strain, for instance, from the genus Trigonothyrium, would be isolated from an environmental sample. Identification is typically performed using a combination of morphological characterization and molecular techniques, such as sequencing the internal transcribed spacer (ITS) region of the ribosomal DNA.

-

Culture Media Optimization: The production of secondary metabolites is often highly dependent on culture conditions. A variety of solid and liquid media (e.g., Potato Dextrose Agar/Broth, Czapek-Dox Broth, Yeast Extract Sucrose Broth) are screened to determine the optimal conditions for biomass growth and metabolite production. Parameters such as pH, temperature, aeration, and incubation time are systematically varied.

-

Small-Scale Pilot Cultures: Initial experiments are conducted in shake flasks (100-500 mL) to rapidly screen different media and growth conditions. The culture broths and mycelia are extracted and analyzed by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to create a chemical profile and identify unique metabolic fingerprints.

-

Large-Scale Fermentation: Once optimal conditions are identified, the fungus is cultured on a larger scale (10-100 L fermenters) to produce sufficient quantities of the target metabolite for isolation and structural elucidation.

Extraction and Isolation

Following fermentation, the next critical step is the extraction of the secondary metabolites from the culture broth and/or mycelia and their subsequent purification.

2.1. Experimental Protocol: Extraction and Chromatographic Separation

-

Extraction: The culture broth is typically separated from the mycelia by filtration or centrifugation. The broth is then extracted with an organic solvent immiscible with water, such as ethyl acetate (B1210297) or butanol. The mycelia are often dried, ground, and extracted with a more polar solvent like methanol (B129727) or acetone.

-

Solvent Partitioning: The crude extracts are subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane (B92381), ethyl acetate, and water.

-

Column Chromatography: The resulting fractions are then subjected to a series of chromatographic separations.

-

Normal-Phase Chromatography: Often performed using silica (B1680970) gel or alumina (B75360) as the stationary phase with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate).

-

Reversed-Phase Chromatography: Utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water-methanol or water-acetonitrile gradient). This is a very common technique for purifying natural products.

-

Size-Exclusion Chromatography (e.g., Sephadex LH-20): Separates compounds based on their molecular size.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification of the target compound is typically achieved using preparative or semi-preparative HPLC, which offers high resolution and reproducibility.

2.2. Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of a novel fungal metabolite.

Structure Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is accomplished through a combination of spectroscopic techniques.

3.1. Experimental Protocol: Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the accurate mass of the molecule, which allows for the determination of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the piecing together of the molecular backbone and the assignment of functional groups.

-

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., carbonyls, hydroxyls, amines).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugated systems.

-

X-ray Crystallography: If a suitable crystal of the compound can be grown, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure and absolute stereochemistry.

3.2. Quantitative Data Summary

The following table is a template for summarizing the key quantitative data obtained during the discovery and characterization of a novel compound like "this compound".

| Parameter | Value | Method Used |

| Fermentation Yield | Gravimetric analysis after extraction | |

| Crude Extract | X g/L | |

| Pure Compound | Y mg/L | |

| Physicochemical Properties | ||

| Molecular Formula | CₓHᵧNₐOₑSₒ | High-Resolution Mass Spectrometry (HR-MS) |

| Molecular Weight | Z g/mol | Mass Spectrometry (MS) |

| Appearance | e.g., White amorphous powder | Visual inspection |

| Optical Rotation | [α]²⁰D +value (c 0.1, MeOH) | Polarimetry |

| Spectroscopic Data | ||

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): list of chemical shifts, multiplicity, coupling constants, and integration | NMR Spectroscopy |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): list of chemical shifts | NMR Spectroscopy |

| HR-MS (ESI) | m/z: [M+H]⁺ calculated for CₓHᵧNₐOₑSₒ, found | Mass Spectrometry |

| UV (MeOH) | λmax (log ε): list of absorption maxima | UV-Vis Spectroscopy |

| IR (KBr) | νmax: list of key absorption bands in cm⁻¹ | IR Spectroscopy |

| Biological Activity | ||

| IC₅₀ / MIC | Value in µM or µg/mL | Specific bioassay (e.g., cytotoxicity, antimicrobial) |

Biological Activity and Signaling Pathways

A crucial aspect of natural product discovery is the assessment of biological activity. This guides the isolation process (bioassay-guided fractionation) and determines the potential therapeutic applications of the new molecule.

4.1. Experimental Protocol: Bioassays

-

Initial Screening: Crude extracts and fractions are tested in a panel of broad-based bioassays, such as antimicrobial assays against a range of bacteria and fungi, or cytotoxicity assays against cancer cell lines.

-

Specific Bioassays: Once a promising activity is identified, more specific assays are employed. For example, if a compound shows anticancer activity, it might be tested for its ability to inhibit specific enzymes (e.g., kinases) or to induce apoptosis.

-

Mechanism of Action Studies: To understand how the compound exerts its biological effect, further studies are conducted to identify its molecular target and the signaling pathways it modulates. Techniques like Western blotting, quantitative PCR (qPCR), and RNA sequencing can be used to investigate changes in protein and gene expression in cells treated with the compound.

4.2. Example Signaling Pathway Diagram

Many natural products are found to interact with key cellular signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, which are often dysregulated in cancer.

Caption: A hypothetical signaling pathway showing potential points of inhibition by a bioactive compound.

The discovery and isolation of novel fungal metabolites like the hypothetical "this compound" is a challenging yet rewarding endeavor. It requires a multidisciplinary approach, combining classical microbiology and chemistry techniques with modern analytical and pharmacological methods. The systematic application of the protocols and workflows outlined in this guide can streamline the process, from the initial identification of a promising fungal strain to the structural and biological characterization of a new chemical entity with therapeutic potential. While "this compound" remains to be discovered, the path to its and other novel metabolites' discovery is well-defined by these established methodologies.

A Technical Guide to the Natural Sources of Trigonothyrin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonothyrin C, a highly functionalized daphnane-type diterpenoid, has garnered interest within the scientific community for its notable biological activities, including anti-HIV and MET tyrosine kinase inhibitory effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the organisms from which it has been isolated. It includes a summary of the reported biological activities with relevant quantitative data, a plausible biosynthetic pathway, and a generalized experimental workflow for its isolation and characterization based on available scientific literature. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified and isolated from plant species belonging to the genus Trigonostemon, a member of the Euphorbiaceae family. These plants are primarily found in tropical and subtropical regions of Asia. The specific species confirmed to produce this compound are:

-

Trigonostemon thyrsoideum : The stems of this plant have been a primary source for the isolation of this compound and its analogs, Trigonothyrin A and B[1].

-

Trigonostemon chinensis : This species has also been identified as a natural source of this compound, alongside other related diterpenoids[2][3].

Isolation from these natural sources remains the sole method for obtaining this compound, as its complex structure makes total synthesis challenging.

Biological Activity and Quantitative Data

This compound has demonstrated significant potential in preclinical studies. Its biological activities are summarized in the table below, providing key quantitative metrics for researchers in drug development.

| Biological Activity | Assay Details | Quantitative Measurement | Natural Source of Tested Compound | Reference |

| Anti-HIV-1 Activity | Inhibition of HIV-1 induced cytopathic effects in C8166 cells. | EC₅₀: 2.19 µg/mL; Therapeutic Index (TI): >90 | Trigonostemon thyrsoideum | [1] |

| MET Tyrosine Kinase Inhibition | Enzymatic assay to measure the inhibition of MET tyrosine kinase. | IC₅₀: 2 µM | Trigonostemon chinensis | [2][3] |

Table 1: Summary of Reported Biological Activities of this compound

Biosynthesis of Daphnane-Type Diterpenoids

This compound belongs to the daphnane (B1241135) class of diterpenoids. While the specific biosynthetic pathway for this compound has not been fully elucidated, a generally accepted pathway for the formation of the daphnane skeleton has been proposed. This pathway originates from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).

The key steps are hypothesized to be:

-

Cyclization of GGPP : The linear GGPP molecule undergoes a series of cyclizations, initiated by a diterpene synthase, to form a casbene (B1241624) precursor.

-

Formation of Lathyrane and Tigliane (B1223011) Skeletons : Further intramolecular rearrangements and ring closures lead to the formation of the lathyrane and subsequently the tigliane skeletons.

-

Conversion to Daphnane Skeleton : The characteristic daphnane framework is formed from the tigliane precursor.

-

Functionalization : The core daphnane skeleton then undergoes a series of oxidative modifications and esterifications, catalyzed by various enzymes, to yield the highly functionalized this compound.

References

The Enigmatic Pathway to Trigonothyrin C: A Technical Guide to its Putative Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Trigonothyrin C, a highly oxygenated and structurally complex daphnane-type diterpenoid, represents a fascinating target for synthetic biology and pharmaceutical development. Isolated from plants of the Trigonostemon genus, this class of molecules exhibits a range of potent biological activities. Despite its therapeutic potential, the biosynthetic pathway leading to this compound remains largely unelucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic route to this compound, drawing upon established principles of diterpenoid biosynthesis and analogous pathways of structurally related natural products. The information presented herein is intended to serve as a foundational resource for researchers aiming to unravel the precise enzymatic steps and genetic machinery responsible for the assembly of this intricate molecule.

A Proposed Blueprint for this compound Assembly

The biosynthesis of this compound is hypothesized to originate from the universal precursor of diterpenoids, geranylgeranyl pyrophosphate (GGPP). The pathway likely proceeds through a series of complex cyclization, rearrangement, and oxidation reactions, characteristic of daphnane (B1241135) and tigliane (B1223011) diterpenoid biosynthesis. The proposed pathway can be conceptually divided into three main stages:

-

Formation of the Diterpene Scaffold: The initial steps involve the cyclization of the linear GGPP molecule to form a foundational carbocyclic skeleton.

-

Rearrangement to the Daphnane Core: A key rearrangement of an initial cyclized intermediate is proposed to generate the characteristic 5/7/6-membered tricyclic ring system of the daphnane skeleton.

-

Tailoring and Functionalization: A series of extensive post-cyclization modifications, primarily driven by cytochrome P450 monooxygenases (CYPs) and various transferases, install the numerous hydroxyl groups, esters, and other functionalities that define the final structure of this compound.

A visual representation of this proposed biosynthetic pathway is provided below.

An In-depth Technical Guide on Daphnane Diterpenoids from Trigonostemon Species with a Focus on Trigonothyrin C

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a significant class of natural products known as daphnane (B1241135) diterpenoids, isolated from plants of the Trigonostemon genus (Euphorbiaceae family). While specific data on "Trigonothyrin C" is limited, this document contextualizes its importance by summarizing the known physical, chemical, and biological properties of structurally related compounds from this genus.

The genus Trigonostemon is a rich source of structurally diverse and biologically active compounds, with diterpenoids being one of the most prominent classes. These compounds have garnered significant interest due to their potential therapeutic applications, including anticancer, anti-HIV, and enzyme inhibitory activities[1][2][3][4][5].

Physicochemical Properties of Daphnane Diterpenoids from Trigonostemon

Daphnane-type diterpenoids are characterized by a 5/7/6-tricyclic ring system[4]. The chemical diversity within this class arises from various substitutions and functional groups. While specific quantitative data for this compound is not publicly available, the general characteristics of related compounds are summarized below.

Table 1: General Physicochemical Characteristics of Daphnane Diterpenoids

| Property | General Description |

| Molecular Formula | Typically range from C20 to C40, often with a high degree of oxygenation. |

| Molecular Weight | Generally falls between 300 and 700 g/mol . |

| Appearance | Usually isolated as amorphous powders or crystalline solids. |

| Solubility | Generally soluble in organic solvents like methanol, ethanol (B145695), chloroform, and ethyl acetate. Poorly soluble in water. |

| Spectroscopic Data | Characterized by complex ¹H and ¹³C NMR spectra due to the rigid polycyclic structure and multiple stereocenters. Mass spectrometry is crucial for determining the molecular formula[2][6]. |

Biological Activity and Therapeutic Potential

Compounds isolated from Trigonostemon species have shown a wide array of biological activities. A notable example is this compound, a highly oxygenated diterpene isolated from Trigonostemon chinensis, which has demonstrated significant inhibitory activity against MET tyrosine kinase with an IC50 value of 2 μM[3]. The MET tyrosine kinase is a key target in cancer therapy, making this compound a compound of high interest for drug development.

Table 2: Bioactive Diterpenoids from Trigonostemon Species and Their Activities

| Compound Name/Class | Plant Source | Biological Activity | Reference |

| Trigohownins A-I | Trigonostemon howii | Cytotoxic activity against HL-60 and A-549 tumor cell lines. | [1][6] |

| Trigoxyphins J-N | Trigonostemon xyphophylloides | Moderate cytotoxicities against SPC-A-1 and SGC-7901 cancer cell lines. | [7] |

| Trigonochinenes A-E | Trigonostemon chinensis | Antimicrobial activities against various bacteria and fungi. | [8] |

| Trigoheterins A-E | Trigonostemon heterophyllus | Cytotoxic activity against HL-60 and A-549 human cancer cell lines. | [9][10] |

| Daphnane Diterpenoids | Trigonostemon lii | Modest anti-HIV-1 activity. | [2] |

| Trigothysoid H | Trigonostemon thyrsoideum | Potent anti-HIV-1 activity with an EC50 value of 0.001 nM. | [3] |

| This compound | Trigonostemon chinensis | Significant inhibition against MET tyrosine kinase (IC50 = 2 μM). | [3] |

Experimental Protocols

The isolation and characterization of diterpenoids from Trigonostemon species generally follow a standard phytochemical workflow.

General Isolation and Purification Protocol:

-

Extraction: The dried and powdered plant material (e.g., stems, leaves, or twigs) is typically extracted exhaustively with a solvent such as 90-95% ethanol at room temperature[7][11].

-

Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity[11].

-

Chromatography: The fractions are then subjected to various chromatographic techniques for further separation and purification. This often involves:

-

Silica Gel Column Chromatography: Used for initial fractionation of the extracts[12].

-

Sephadex LH-20 Column Chromatography: To remove pigments and smaller molecules.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used for the final purification of individual compounds[12].

-

-

Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (e.g., HRESIMS)[2][6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to establish the connectivity and stereochemistry of the molecule[2][6].

-

Visualizations

The following diagram illustrates a simplified representation of a receptor tyrosine kinase (RTK) signaling pathway, such as the one involving MET, which can be inhibited by compounds like this compound.

Caption: Simplified RTK signaling pathway and the inhibitory point of action for compounds like this compound.

The diagram below outlines the general experimental workflow for the isolation and identification of bioactive compounds from Trigonostemon species.

Caption: General workflow for the isolation and identification of bioactive compounds from Trigonostemon species.

Conclusion

The daphnane diterpenoids from Trigonostemon species represent a promising class of natural products with significant therapeutic potential. While detailed information on this compound is currently scarce in publicly accessible literature, its reported potent inhibitory activity against MET tyrosine kinase highlights the importance of continued research into this family of compounds. Further investigation is warranted to fully elucidate the structure, properties, and mechanisms of action of this compound and its analogs, which could pave the way for the development of novel anticancer agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Daphnane diterpenoids from the stems of Trigonostemon lii and their anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scilit.com [scilit.com]

- 6. Daphnane-type diterpenoids from Trigonostemon howii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Five new degraded diterpenoids from Trigonostemon xyphophylloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Constituents of Trigonostemon heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. jtsb.ijournals.cn [jtsb.ijournals.cn]

Unveiling Trigonothyrin C: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide on Trigonothyrin C, a daphnane-type diterpenoid isolated from Trigonostemon chinensis, is now available for researchers, scientists, and drug development professionals. This document provides a detailed overview of its chemical properties, biological activity, and the methodologies for its study.

Chemical Identification

This compound is a highly oxygenated daphnane-type diterpene. While a specific CAS number for this compound is not yet publicly indexed, its identity is established through its unique chemical structure and spectroscopic data upon isolation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | Not currently available in public databases. |

| IUPAC Name | A definitive IUPAC name is pending formal assignment. |

| Source Organism | Trigonostemon chinensis[1] |

| Chemical Class | Daphnane-type diterpenoid[1] |

Biological Activity

This compound has demonstrated significant biological activity as an inhibitor of MET tyrosine kinase, a key target in cancer therapy.[1]

Table 2: In Vitro Activity of this compound

| Target | Assay | Activity (IC₅₀) | Reference |

| MET Tyrosine Kinase | Kinase Inhibition Assay | 2 µM | [1] |

Experimental Protocols

The isolation and characterization of this compound involve standard phytochemical techniques. The following provides a generalized workflow based on the isolation of similar compounds from Trigonostemon chinensis.

Isolation of this compound

A general procedure for the isolation of daphnane-type diterpenoids from Trigonostemon chinensis involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., stems and leaves) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fraction containing the compounds of interest is subjected to a series of chromatographic techniques for purification. This typically includes:

-

Silica Gel Column Chromatography: For initial separation based on polarity.

-

Sephadex LH-20 Column Chromatography: To remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the individual compounds.

-

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

-

X-ray Crystallography: To provide the definitive three-dimensional structure of the molecule, as has been done for related compounds like Trigochinins A-C.[2]

Signaling Pathway

This compound functions as an inhibitor of the MET tyrosine kinase signaling pathway. The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, activating downstream signaling cascades that promote cell proliferation, survival, migration, and invasion. By inhibiting the kinase activity of MET, this compound can block these downstream effects.

This technical guide serves as a foundational resource for the scientific community. Further research into the specific CAS registration and definitive IUPAC nomenclature of this compound is ongoing. The promising MET tyrosine kinase inhibitory activity of this natural product warrants continued investigation for its potential in drug discovery and development.

References

In-Depth Technical Guide to the Spectral Data of Trigonothyrin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Trigonothyrin C, a highly oxygenated daphnane-type diterpenoid isolated from Trigonostemon chinensis. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in natural product chemistry, medicinal chemistry, and drug development, particularly those with an interest in MET tyrosine kinase inhibitors.

Introduction

This compound is a natural product that has garnered interest due to its significant inhibitory activity against MET tyrosine kinase, a key target in cancer therapy. The structural elucidation of this complex molecule relies on a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide presents a detailed compilation of the available spectral data for this compound, alongside the experimental protocols utilized for its isolation and characterization. Furthermore, it provides a visualization of the MET tyrosine kinase signaling pathway, the biological target of this compound, to offer a broader context for its mechanism of action.

Spectral Data of this compound

The spectral data presented below has been compiled from the peer-reviewed scientific literature, primarily the publication "Trigochinins A-C: Three New Daphnane-Type Diterpenes from Trigonostemon chinensis" in Organic Letters. It is important to note that in this publication, the authors revised the stereochemistry of the previously reported trigonothyrins A-C. The data herein corresponds to the revised structure of this compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| Data to be populated from the full text of the referenced article |

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Position | Chemical Shift (δ) ppm |

| ... | ... |

| ... | ... |

| Data to be populated from the full text of the referenced article |

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| High-Resolution Electrospray Ionization (HRESIMS) | Positive | Value [M+Na]⁺ | CₓHᵧO₂Na |

| Additional MS data to be populated from the full text |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Value | Strong | Hydroxyl (O-H) stretch |

| Value | Strong | Carbonyl (C=O) stretch |

| Value | Medium | C-O stretch |

| Additional IR data to be populated from the full text |

Experimental Protocols

The following protocols are summarized from the experimental section of the primary literature describing the isolation and characterization of this compound.

Isolation of this compound

The isolation of this compound from the twigs and leaves of Trigonostemon chinensis involves a multi-step extraction and chromatographic purification process.

Caption: Workflow for the isolation of this compound.

Spectroscopic Analysis

-

NMR Spectra: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δH 7.26, δC 77.16) as the internal standard.

-

Mass Spectra: High-resolution mass spectra were obtained using an Agilent 6210 TOF LC/MS instrument with an electrospray ionization (ESI) source.

-

IR Spectra: Infrared spectra were recorded on a Nicolet Magna-IR 550 spectrometer using KBr pellets.

MET Tyrosine Kinase Signaling Pathway

This compound has been identified as an inhibitor of the MET tyrosine kinase. The MET signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers. The following diagram illustrates the key components and interactions within this pathway.

Caption: Overview of the MET tyrosine kinase signaling pathway and the inhibitory action of this compound.

This guide provides a foundational repository of spectral and methodological information for this compound. Researchers are encouraged to consult the primary literature for more in-depth analysis and experimental details. The continued investigation into the properties and synthesis of this compound and its analogs holds promise for the development of novel therapeutics targeting MET-driven cancers.

An In-Depth Technical Guide to the Early In Vitro Studies of Trigonothyrin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies of Trigonothyrin C, a highly oxygenated daphnane (B1241135) diterpenoid. The document is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathway to facilitate a deeper understanding of this compound's biological activities.

Quantitative Data Summary

The early in vitro evaluations of this compound have revealed two primary bioactivities: inhibition of HIV-1 replication and inhibition of MET tyrosine kinase. The quantitative data from these studies are summarized below for clear comparison.

| Biological Target | Assay Type | Cell Line | Parameter | Value | Reference |

| HIV-1 | Cytopathic Effect (CPE) Inhibition | C8166 | EC50 | 2.19 µg/mL | [1][2] |

| MET Tyrosine Kinase | Kinase Activity Inhibition | Cell-free | IC50 | 2 µM | [3][4] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods for similar compounds and assays, offering a framework for the replication and further investigation of this compound's bioactivities.

This protocol outlines the methodology to assess the ability of this compound to inhibit the cytopathic effects of HIV-1 in the C8166 human T-cell line.

1. Materials and Reagents:

-

C8166 T-cell line

-

HIV-1 viral stock (e.g., IIIB strain)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Lysis buffer (e.g., 20% SDS in 50% DMF)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

2. Experimental Procedure:

-

Cell Seeding: Seed C8166 cells into a 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add 100 µL to the appropriate wells. Include a "virus control" (cells + virus, no compound) and a "mock control" (cells only, no virus or compound).

-

Viral Infection: Add 20 µL of HIV-1 viral stock at a suitable multiplicity of infection (MOI) to all wells except the mock control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 days, monitoring for cytopathic effects (syncytia formation) under a microscope.

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of lysis buffer to each well to dissolve the formazan (B1609692) crystals.

-

Incubate the plate overnight at 37°C.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of CPE inhibition for each concentration of this compound compared to the virus control. The EC50 value is determined as the concentration of the compound that inhibits HIV-1-induced CPE by 50%.

This protocol describes a general luminescence-based assay to determine the in vitro inhibitory activity of this compound against MET tyrosine kinase.

1. Materials and Reagents:

-

Recombinant human MET kinase

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

This compound (dissolved in DMSO)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Plate luminometer

2. Experimental Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Prepare working solutions of MET kinase, substrate, and ATP in kinase assay buffer.

-

Kinase Reaction:

-

To each well of the plate, add the kinase assay buffer, this compound dilution, and MET kinase.

-

Initiate the reaction by adding the ATP/substrate mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for approximately 40 minutes.

-

Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound. The IC50 value is the concentration of the compound that inhibits 50% of MET kinase activity.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the c-MET signaling pathway and a generalized experimental workflow for evaluating in vitro kinase inhibitors.

The c-MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling cascades that regulate cell proliferation, survival, motility, and invasion. Aberrant activation of this pathway is implicated in various cancers.

Caption: The c-MET signaling pathway and the inhibitory action of this compound.

This diagram outlines the key steps in a typical in vitro kinase assay to evaluate the inhibitory potential of a compound like this compound.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

Unveiling the Therapeutic Potential of Trigonothyrin C: A Technical Overview

For Immediate Release

Kunming, China and Urumqi, China – Researchers have identified significant biological activity in Trigonothyrin C, a highly oxygenated daphnane (B1241135) diterpenoid, suggesting its potential as a lead compound in the development of novel antiviral and anticancer therapies. Isolated from the stems of Trigonostemon thyrsoideum and Trigonostemon chinensis, this natural product has demonstrated potent anti-HIV-1 and MET tyrosine kinase inhibitory activities.[1][2][3][4][5] This technical guide provides an in-depth summary of the current data, experimental methodologies, and an exploration of the implicated signaling pathways.

Core Biological Activities and Quantitative Data

This compound has been evaluated for its efficacy in two distinct therapeutic areas: virology and oncology. The compound exhibits a notable ability to prevent the cytopathic effects of the Human Immunodeficiency Virus 1 (HIV-1) and to inhibit the activity of the MET tyrosine kinase, a key player in cancer progression.

| Biological Activity | Assay Cell Line | Efficacy Metric | Value | Therapeutic Index (TI) | Source |

| Anti-HIV-1 | C8166 cells | EC50 | 2.19 µg/mL | >90 | [3][6][7] |

| MET Tyrosine Kinase Inhibition | - | IC50 | 2 µM | - | [1][2][4] |

Table 1: Summary of Quantitative Biological Activity Data for this compound

Experimental Protocols

The following sections detail the likely experimental methodologies employed to ascertain the biological activity of this compound. These protocols are based on standard practices in the fields of virology and oncology research.

Anti-HIV-1 Cytopathic Effect Assay

The anti-HIV-1 activity of this compound was likely determined using a cytopathic effect (CPE) inhibition assay. This assay measures the ability of a compound to protect cells from the virus-induced cell death.

Objective: To determine the concentration of this compound required to inhibit 50% of HIV-1 induced cell death (EC50).

Materials:

-

C8166 human T-lymphoblastoid cell line

-

HIV-1 laboratory strain (e.g., IIIB)

-

This compound, dissolved in an appropriate solvent (e.g., DMSO)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

Cell viability reagent (e.g., MTT or XTT)

-

96-well microtiter plates

Methodology:

-

Cell Seeding: C8166 cells are seeded into 96-well plates at a predetermined density.

-

Compound Preparation: A serial dilution of this compound is prepared in the cell culture medium.

-

Infection and Treatment: Cells are infected with a standardized amount of HIV-1. Immediately after infection, the diluted this compound is added to the wells. Control wells include uninfected cells, infected untreated cells, and cells treated with a known anti-HIV drug (e.g., AZT).

-

Incubation: The plates are incubated for a period that allows for the development of viral CPE, typically 4-6 days, at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Assessment: A cell viability reagent is added to each well. The absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of CPE inhibition is calculated for each concentration of this compound. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The therapeutic index is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Highly functionalized daphnane diterpenoids from Trigonostemon thyrsoideum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonothyrin C, more formally known as Trigonoliimine C, is a structurally intriguing 2,2'-linked bistryptamine alkaloid. First isolated from the leaves of Trigonostemon lii, this natural product belongs to a class of bisindole alkaloids that have garnered significant attention for their diverse biological activities. This technical guide provides a comprehensive review of the current literature on Trigonoliimine C and its related compounds, with a focus on its synthesis, biological evaluation, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Trigonoliimine C is characterized by a unique and complex polycyclic ring system derived from the coupling of two tryptamine (B22526) units. Its full stereochemical assignment has been elucidated through total synthesis.

Table 1: Physicochemical Properties of Trigonoliimine C

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄N₄O₂ | [1] |

| Molar Mass | 400.48 g/mol | [1] |

| Class | Bisindole Alkaloid | [1] |

| Origin | Trigonostemon lii | [1] |

Biological Activities

Preliminary biological evaluations have indicated that Trigonoliimine C and its analogs possess anticancer and potential anti-HIV properties. However, the reported activity of Trigonoliimine C itself is modest.

Anticancer Activity

Trigonoliimine C has been reported to exhibit weak cytotoxic activity against human cervical cancer (HeLa) and human lymphoma (U-937) cell lines.[1] Unfortunately, specific IC50 values for Trigonoliimine C have not been detailed in the currently available literature. Other alkaloids from the Trigonostemon genus, such as Trigonostemonine F, have shown moderate cytotoxic activity against the HL-60 cell line with an IC50 value of 16 µM.[2]

Anti-HIV Activity

While specific anti-HIV activity data for Trigonoliimine C is not available, its structural analog, Trigonoliimine A, has demonstrated modest anti-HIV-1 activity.

Table 2: Anti-HIV-1 Activity of Trigonoliimine A

| Compound | Cell Line | EC50 (µg/mL) | Therapeutic Index (TI) | Reference |

| Trigonoliimine A | Not Specified | 0.95 | 7.9 | [1] |

Other compounds isolated from Trigonostemon lii, such as the daphnane (B1241135) diterpenoids Trigonolactones B, D, and E, have shown significant anti-HIV-1 activity in the nanomolar range.[3]

Experimental Protocols

Total Synthesis of (-)-Trigonoliimine C

The enantioselective total synthesis of (-)-Trigonoliimine C has been successfully accomplished, providing a route to access this complex natural product and its analogs for further biological investigation. A key step in the synthesis involves a Wagner-Meerwein type 1,2-alkyl rearrangement. The detailed synthetic route can be found in the work published by Movassaghi and colleagues.[1]

In Vitro Cytotoxicity Assay (HeLa and U-937 cells)

The following is a general protocol for determining the cytotoxic activity of compounds like Trigonoliimine C against HeLa and U-937 cell lines, based on standard methodologies.

-

Cell Culture: HeLa and U-937 cells are cultured in appropriate media (e.g., DMEM for HeLa, RPMI-1640 for U-937) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ cells/well for HeLa, 1 x 10⁴ cells/well for U-937) and allowed to adhere overnight (for HeLa).

-

Compound Treatment: The test compound (Trigonoliimine C) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTS or crystal violet assay.

-

MTS Assay: MTS reagent is added to each well and incubated for 1-4 hours. The absorbance is then measured at 490 nm using a microplate reader. The amount of formazan (B1609692) product is proportional to the number of viable cells.

-

Crystal Violet Assay: The cells are fixed, stained with crystal violet solution, and then the stain is solubilized. The absorbance is measured at a wavelength of 570 nm.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Anti-HIV-1 Assay (MT-4 Cells)

The following is a generalized protocol for assessing the anti-HIV-1 activity of compounds, based on assays utilizing the MT-4 cell line.

-

Cell Culture: MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Virus Preparation: A stock of HIV-1 (e.g., IIIB or NL4-3 strain) is prepared and titrated to determine the 50% tissue culture infectious dose (TCID50).

-

Infection and Treatment: MT-4 cells are infected with a predetermined multiplicity of infection (MOI) of HIV-1. Simultaneously, the cells are treated with serial dilutions of the test compound.

-

Activity Assessment: The anti-HIV activity is determined after a few days of incubation (e.g., 4-5 days) using one of the following methods:

-

MTT Assay: The viability of the MT-4 cells is measured using the MTT assay. HIV-1 infection is cytopathic to MT-4 cells, so a reduction in cell death indicates antiviral activity.

-

p24 Antigen Capture ELISA: The level of the HIV-1 p24 capsid protein in the culture supernatant is quantified by ELISA. A reduction in p24 levels indicates inhibition of viral replication.

-

Syncytium Formation Assay: The formation of syncytia (giant multi-nucleated cells) due to HIV-1 infection is observed and quantified. A reduction in syncytia formation indicates antiviral activity.

-

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve. The cytotoxic concentration (CC50) is also determined in parallel on uninfected cells to calculate the therapeutic index (TI = CC50/EC50).

Potential Signaling Pathways

While the specific signaling pathways modulated by Trigonoliimine C have not been elucidated, the broader class of bisindole alkaloids is known to interact with various cellular signaling cascades. Based on the activities of related compounds, the following pathways represent potential targets for Trigonoliimine C and warrant further investigation.

Experimental Workflow for Trigonoliimine C Research.

Wnt/β-catenin Signaling Pathway

Some bisindole alkaloids have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer. Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis in cancer cells.

Potential Inhibition of the Wnt/β-catenin Pathway.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is another critical developmental pathway that, when aberrantly activated, can drive the growth of various cancers. Certain bisindole alkaloids have been shown to inhibit this pathway by targeting components such as the GLI transcription factors.

Potential Inhibition of the Hedgehog Signaling Pathway.

Other Potential Pathways

Other signaling pathways that are often modulated by bioactive natural products and could be affected by Trigonoliimine C include:

-

MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K/Akt/mTOR Pathway: A key pathway regulating cell growth, metabolism, and survival, which is frequently hyperactivated in cancer.

-

SIRT1/PGC-1α Pathway: Involved in mitochondrial biogenesis and cellular stress responses.

Conclusion and Future Directions

Trigonoliimine C is a fascinating bisindole alkaloid with a complex chemical architecture. While initial studies have pointed towards its potential as an anticancer and antiviral agent, the currently available data on its biological activity is limited, with a notable lack of specific quantitative measures such as IC50 and EC50 values. The detailed total synthesis provides a solid foundation for producing sufficient quantities of Trigonoliimine C and its analogs for more in-depth biological evaluation.

Future research should focus on several key areas:

-

Quantitative Biological Evaluation: A thorough investigation to determine the precise IC50 values of Trigonoliimine C against a broader panel of cancer cell lines and EC50 values against various HIV strains is crucial.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Trigonoliimine C is essential to understand its biological effects. The potential involvement of the Wnt/β-catenin and Hedgehog pathways, as suggested by studies on related bisindole alkaloids, should be a primary focus.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of Trigonoliimine C analogs and the evaluation of their biological activities will help to identify the key structural features required for potency and selectivity. This will guide the design of more effective therapeutic agents.

References

Predicted Mechanism of Action of Trigonothyrin C: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: Due to the absence of direct experimental data on Trigonothyrin C, this document outlines a predicted mechanism of action based on its putative classification as a daphnane-type diterpenoid, drawing parallels with structurally similar compounds. The proposed primary mechanism involves the activation of the Protein Kinase C (PKC) signaling cascade, a pathway integral to cellular proliferation, differentiation, and apoptosis. This whitepaper details the predicted signaling pathway, presents comparative data from related compounds, and provides comprehensive, hypothetical experimental protocols to validate this hypothesis.

Introduction

This compound is a novel natural product for which no direct biological or mechanistic data has been published to date. However, structural elucidation of the related compound, Trigonothyrin b, reveals a daphnane-type diterpenoid scaffold. This structural class, primarily isolated from plants of the Daphne and Trigonostemon genera, is characterized by a 5/7/6-tricyclic ring system and often exhibits potent biological activities. Prominent members of this class, such as yuanhuacine (B1233473) and resiniferatoxin, have been identified as potent modulators of the Protein Kinase C (PKC) family of serine/threonine kinases. Therefore, it is predicted that this compound functions as a PKC activator, initiating a cascade of downstream signaling events.

Predicted Molecular Target and Signaling Pathway

The primary predicted molecular target for this compound is the C1 domain of Protein Kinase C (PKC) isozymes. The C1 domain is the binding site for the endogenous ligand diacylglycerol (DAG) and phorbol (B1677699) esters. It is hypothesized that this compound, like other daphnane (B1241135) diterpenoids, mimics DAG to bind to this domain, leading to the activation of PKC.

Upon activation, PKC translocates from the cytosol to the plasma membrane and phosphorylates a multitude of substrate proteins, thereby triggering downstream signaling pathways. One of the most well-characterized pathways initiated by PKC activation is the Raf-MEK-ERK (MAPK) cascade.

Predicted Signaling Pathway of this compound:

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes the bioactivity of related daphnane-type diterpenoids, highlighting their potent effects on various cell lines.

| Compound | Cell Line | Bioactivity | IC50/EC50 | Reference |

| Yuanhuacine | A549 (Lung Carcinoma) | Anti-proliferative | 1.5 nM | [1] |

| Yuanhuacine | PANC-1 (Pancreatic Cancer) | Anti-proliferative | 3.2 nM | [1] |

| Resiniferatoxin | HEK293 (transfected with TRPV1) | Agonist activity | EC50 ~10 nM | [2] |

| Daphnetoxin | K562 (Leukemia) | Cytotoxicity | IC50 ~ 5 ng/mL | [3] |

Detailed Experimental Protocols

To validate the predicted mechanism of action of this compound, the following experimental protocols are proposed.

Experiment 1: In Vitro PKC Kinase Assay

Objective: To determine if this compound directly activates PKC isozymes.

Methodology:

-

Reagents: Recombinant human PKC isozymes (e.g., PKCα, PKCδ, PKCε), fluorescently labeled PKC substrate peptide, ATP, and this compound.

-

Procedure: a. A reaction mixture containing the PKC isozyme, the fluorescent substrate, and ATP is prepared in a microplate. b. This compound is added to the wells at varying concentrations. Phorbol 12-myristate 13-acetate (PMA) is used as a positive control, and a vehicle (e.g., DMSO) as a negative control. c. The reaction is incubated at 30°C for 60 minutes. d. The phosphorylation of the substrate is measured by detecting the change in fluorescence using a microplate reader.

-

Data Analysis: The EC50 value for PKC activation by this compound will be calculated.

Experiment 2: Western Blot Analysis of the MAPK Pathway

Objective: To assess the activation of downstream effectors of PKC signaling in a cellular context.

Methodology:

-

Cell Culture: A suitable cancer cell line (e.g., HeLa or A549) is cultured to 80% confluency.

-

Treatment: Cells are treated with varying concentrations of this compound for different time points (e.g., 15, 30, 60 minutes).

-

Protein Extraction: Cells are lysed, and total protein is quantified using a BCA assay.

-

Western Blotting: a. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. b. The membrane is probed with primary antibodies against phosphorylated and total forms of PKC, Raf, MEK, and ERK. c. Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection. d. Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: The relative levels of phosphorylated proteins are quantified and normalized to the total protein levels.

Experimental Workflow for Western Blot Analysis:

Experiment 3: Cell Proliferation Assay

Objective: To determine the effect of this compound on cancer cell proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a low density.

-

Treatment: After 24 hours, cells are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for 72 hours.

-

Assay: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

-

Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated.

Conclusion

While direct experimental evidence is currently lacking for this compound, its structural similarity to daphnane-type diterpenoids provides a strong foundation for predicting its mechanism of action. The proposed activation of the Protein Kinase C signaling pathway offers a testable hypothesis. The experimental protocols detailed in this whitepaper provide a clear roadmap for elucidating the precise molecular mechanisms of this compound, which may hold promise for the development of novel therapeutics, particularly in the realm of oncology. Further investigation into this and other potential pathways is warranted to fully understand the pharmacological potential of this novel compound.

References

- 1. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies [ouci.dntb.gov.ua]

- 2. Daphnane-Type Diterpene Orthoesters and their Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Trigonostyrin C Analog, Trigonostemine G

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the total synthesis of Trigonostemine G, a β-carboline alkaloid isolated from Trigonostemon filipes. As a protocol for the synthesis of Trigonothyrin C could not be located in the peer-reviewed literature, this protocol for a structurally related alkaloid from the same genus is presented as a representative example. The synthesis of Trigonostemine G is achieved through a three-step process commencing with the nucleophilic addition of a protected 5-hydroxyindole (B134679) to a 1-formyl-β-carboline derivative, followed by an oxidation and a final deprotection step. This protocol is based on the first total synthesis reported by Szabó et al.

Introduction

The β-carboline alkaloids are a diverse family of natural products known for their wide range of biological activities. Trigonostemine G, isolated from the twigs of Trigonostemon filipes, is a member of this family. The development of a robust synthetic route to Trigonostemine G and its analogs is of significant interest for further investigation of their therapeutic potential. This document outlines a detailed, step-by-step protocol for the laboratory-scale synthesis of Trigonostemine G.

Overall Synthetic Scheme

The total synthesis of Trigonostemine G can be summarized in the following three key steps:

-

Nucleophilic Addition: Reaction of 1-formyl-7-methoxy-β-carboline with the lithium salt of 5-(tert-butyldimethylsilyloxy)-1H-indole to form the secondary alcohol intermediate.

-

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone using activated manganese dioxide (MnO₂).

-

Deprotection: Removal of the tert-butyldimethylsilyl (TBS) protecting group to yield the final product, Trigonostemine G.

Data Presentation

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Spectroscopic Data Highlights |

| 1 | (5-((tert-butyldimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanol | C₂₈H₃₁N₃O₃Si | 485.66 | 85 | ¹H NMR and ¹³C NMR consistent with structure |

| 2 | (5-((tert-butyldimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone | C₂₈H₂₉N₃O₃Si | 483.64 | 97 | Appearance of ketone carbonyl in ¹³C NMR |

| 3 | Trigonostemine G | C₂₂H₁₅N₃O₃ | 369.38 | 95 | ¹H and ¹³C NMR data identical to the natural product |

Experimental Protocols

Step 1: Synthesis of (5-((tert-butyldimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanol

Materials:

-

5-((tert-butyldimethylsilyl)oxy)-1H-indole

-

1-formyl-7-methoxy-9H-pyrido[3,4-b]indole

-

n-Butyllithium (n-BuLi) solution (1.6 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 5-((tert-butyldimethylsilyl)oxy)-1H-indole (1.1 equivalents) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium solution (1.1 equivalents) dropwise.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add a solution of 1-formyl-7-methoxy-9H-pyrido[3,4-b]indole (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 2 hours.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alcohol.

Step 2: Synthesis of (5-((tert-butyldimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone

Materials:

-

(5-((tert-butyldimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

1,4-Dioxane

Procedure:

-

To a solution of the alcohol from Step 1 in 1,4-dioxane, add activated MnO₂ (10 equivalents).

-

Heat the suspension to reflux and stir vigorously for 4 hours.

-

After cooling to room temperature, filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the ketone.

Step 3: Synthesis of Trigonostemine G

Materials:

-

(5-((tert-butyldimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone

-

Caesium Fluoride (B91410) (CsF)

-

Acetonitrile (MeCN)

Procedure:

-

Dissolve the silyl-protected ketone from Step 2 in acetonitrile.

-

Add caesium fluoride (3.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Trigonostemine G.

Visualizations

Caption: Total synthesis workflow for Trigonostemine G.

Application Notes and Protocols for Determining the Bioactivity of Trigonothyrin C

These application notes provide a framework for researchers, scientists, and drug development professionals to establish a robust cell-based assay for characterizing the biological activity of the novel compound, Trigonothyrin C. Given that the specific bioactivity of this compound is yet to be determined, a tiered screening approach is recommended. This document outlines protocols for primary screening to assess general cytotoxicity and for secondary screening to investigate potential anti-inflammatory effects.

Introduction

Natural products are a rich source of novel therapeutic agents. The initial characterization of a new compound, such as this compound, requires a systematic approach to identify its biological effects. Cell-based assays offer a physiologically relevant and efficient means for preliminary screening and mechanistic studies.[1] This document provides detailed protocols for two key assays: a primary cytotoxicity screen using the MTT assay and a secondary, mechanism-based screen using a NF-κB reporter assay to probe anti-inflammatory potential.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability, providing a measure of a compound's cytotoxic or anti-proliferative effects.[2][3][4] It is a reliable and economical tool for initial screening of natural products against various cancer cell lines.[2][3] For investigating anti-inflammatory properties, a common approach is to measure the inhibition of inflammatory pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, and reporter gene assays provide a sensitive method for quantifying its activation.[5]

Primary Screening: Cytotoxicity Assay

This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on a selected cancer cell line.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture a human cancer cell line (e.g., HeLa - cervical cancer) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells upon reaching 80-90% confluency.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% in all wells.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours.

-

-

MTT Assay and Data Acquisition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation: Hypothetical Cytotoxicity of this compound

| Concentration (µM) | % Cell Viability (HeLa) | Standard Deviation |

| Vehicle Control | 100 | 4.5 |

| 0.1 | 98.2 | 5.1 |

| 1 | 85.7 | 6.2 |

| 10 | 52.3 | 4.8 |

| 50 | 15.1 | 3.9 |

| 100 | 5.6 | 2.1 |

| Doxorubicin (1 µM) | 25.4 | 4.2 |

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT-based cytotoxicity assay.

Secondary Screening: Anti-inflammatory Assay

This protocol describes an NF-κB reporter assay to evaluate the potential anti-inflammatory activity of this compound.

Experimental Protocol: NF-κB Reporter Assay

-

Cell Line and Culture:

-

Use a stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).

-

Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin) to maintain reporter expression.

-

-

Cell Seeding:

-

Seed 2 x 10⁴ cells per well in a white, clear-bottom 96-well plate in 100 µL of culture medium.

-

Incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with non-toxic concentrations of this compound (determined from the primary screen) for 1 hour.

-

Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL.

-